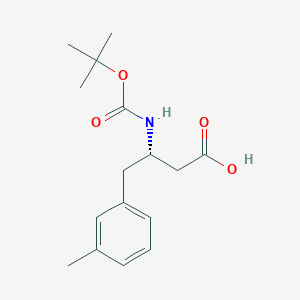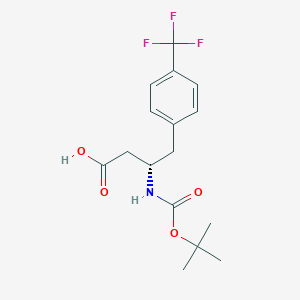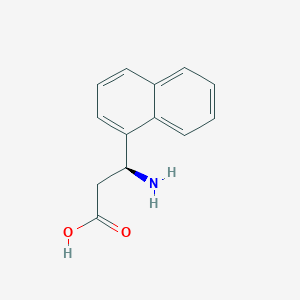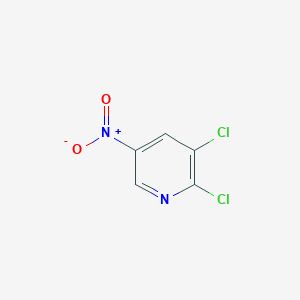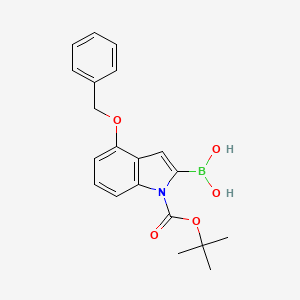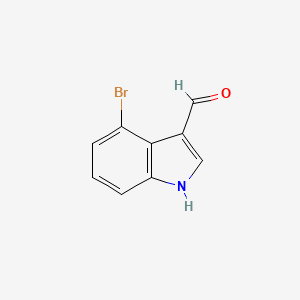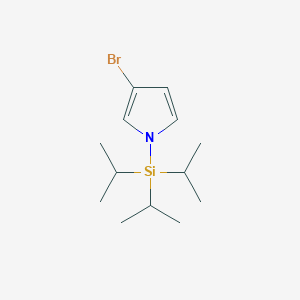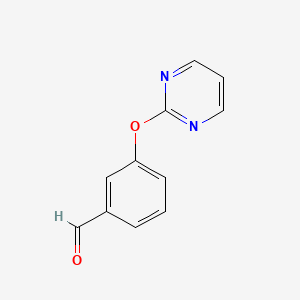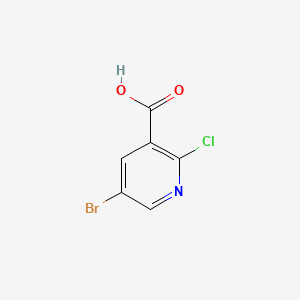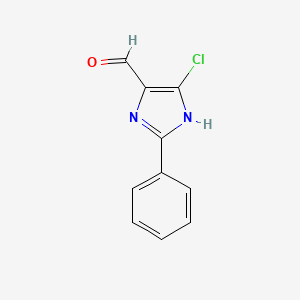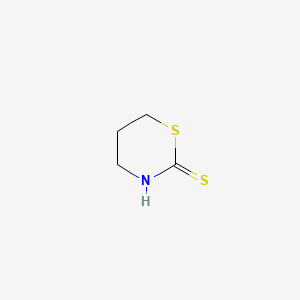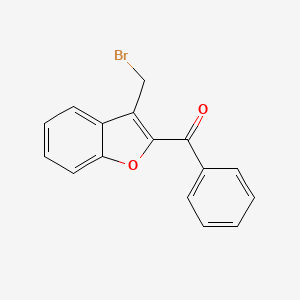 3-(ブロモメチル)-1-ベンゾフラン-2-イルメタノン CAS No. 67534-81-0"
>
3-(ブロモメチル)-1-ベンゾフラン-2-イルメタノン CAS No. 67534-81-0"
>
3-(ブロモメチル)-1-ベンゾフラン-2-イルメタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Bromomethyl)-1-benzofuran-2-ylmethanone” is a chemical compound with the molecular formula C16H11BrO2 and a molecular weight of 315.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(Bromomethyl)-1-benzofuran-2-ylmethanone” can be represented by the SMILES notation: C1=CC=C (C=C1)C (=O)C2=C (C3=CC=CC=C3O2)CBr .Physical And Chemical Properties Analysis
The melting point of “3-(Bromomethyl)-1-benzofuran-2-ylmethanone” is reported to be between 104-106°C .科学的研究の応用
製薬研究
3-(ブロモメチル)-1-ベンゾフラン-2-イルメタノンを含むベンゾフラン誘導体は、幅広い生物活性で知られています。 抗腫瘍、抗菌、抗酸化、抗ウイルス作用を持つ可能性があることが研究されています 。この化合物は、特に生物学的標的に特異的に相互作用する可能性のある構造的複雑さを考えると、新しい治療薬の開発におけるリード構造として役立ちます。
プロテオミクス研究
プロテオミクス研究ツールとして、3-(ブロモメチル)-1-ベンゾフラン-2-イルメタノンは、タンパク質相互作用と機能の研究に使用できます。 タンパク質を修飾したり、活性部位を阻害したりする化学プローブとして作用し、さまざまなタンパク質の作用機序を解明するのに役立ちます 。
化学合成
この化合物は、より複雑な分子を作成するためのビルディングブロックとして、化学合成において貴重なものです。 ブロモメチル基は特に反応性が高いため、天然物や医薬品に多く見られる多環式化合物の構築において有用な中間体となります 。
がん研究
がん研究では、ベンゾフラン誘導体は抗がん剤として有望な結果を示しています。これらは、がん細胞の増殖と生存に関与する特定の経路を標的にするように設計できます。 3-(ブロモメチル)-1-ベンゾフラン-2-イルメタノンは、がん細胞に対する選択性と効力を高めるために改変することができます 。
創薬
ベンゾフラン誘導体の構造的多様性と生物学的関連性は、創薬プログラムにとって優れた候補となります。これらは、さまざまな疾患標的に対してスクリーニングして、潜在的な臨床応用を持つ新しい薬剤候補を特定できます。 ベンゾフラン化合物の薬理活性は、新しい医薬品探索における重要性を強調しています 。
Safety and Hazards
“3-(Bromomethyl)-1-benzofuran-2-ylmethanone” is classified as an irritant . In case of inhalation, skin contact, eye contact, or ingestion, appropriate safety measures should be taken, including moving the victim to fresh air, washing off the chemical with soap and water, rinsing with pure water, and seeking immediate medical attention .
作用機序
Target of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications , suggesting that they may interact with multiple targets.
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to exhibit antimicrobial activities , suggesting that they may interfere with the biochemical pathways of microorganisms.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that 3-(Bromomethyl)-1-benzofuran-2-ylmethanone may also have favorable ADME properties.
Result of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
3-(Bromomethyl)-1-benzofuran-2-ylmethanone: plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates in the liver . The compound can act as a substrate for these enzymes, leading to its biotransformation into reactive intermediates. These interactions can result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is crucial for regulating cell growth, differentiation, and apoptosis. The compound can alter gene expression by modulating transcription factors that are downstream of the MAPK pathway. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 3-(Bromomethyl)-1-benzofuran-2-ylmethanone exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . For example, its interaction with cytochrome P450 enzymes can result in the formation of a covalent bond with the enzyme’s active site, thereby inhibiting its function. Additionally, the compound can induce changes in gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and the specific cellular context. In vitro studies have demonstrated that the compound can induce sustained changes in gene expression and metabolic activity over time.
Dosage Effects in Animal Models
The effects of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. These effects are dose-dependent and can vary between different animal species.
Metabolic Pathways
3-(Bromomethyl)-1-benzofuran-2-ylmethanone: is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can further react with cellular macromolecules, including proteins and nucleic acids, leading to potential toxic effects. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of various metabolites.
Transport and Distribution
Within cells and tissues, 3-(Bromomethyl)-1-benzofuran-2-ylmethanone is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution within the cell. The compound tends to accumulate in lipid-rich compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes . Targeting signals and post-translational modifications can direct the compound to specific subcellular compartments, influencing its localization and activity. These interactions are essential for the compound’s ability to modulate cellular functions and biochemical pathways.
特性
IUPAC Name |
[3-(bromomethyl)-1-benzofuran-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO2/c17-10-13-12-8-4-5-9-14(12)19-16(13)15(18)11-6-2-1-3-7-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKOJVVZRLUAKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377136 |
Source


|
| Record name | [3-(Bromomethyl)-1-benzofuran-2-yl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67534-81-0 |
Source


|
| Record name | [3-(Bromomethyl)-1-benzofuran-2-yl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

